1-[(3-bromophenyl)methyl]azetidine
Description
Overview of Azetidine (B1206935) Derivatives in Contemporary Chemical Synthesis
Azetidine derivatives are recognized as important four-membered heterocycles in the realms of organic synthesis and medicinal chemistry. rsc.orgrsc.org While historically less explored than their three-membered (aziridines) or five-membered (pyrrolidines) counterparts, azetidines have emerged as valuable scaffolds. acs.org Their reactivity is largely influenced by significant ring strain, yet they possess greater stability than aziridines, allowing for easier handling and selective chemical transformations. rsc.orgrsc.org
In recent years, significant progress has been made in the synthesis of azetidines, including methods such as ring contraction, cycloaddition reactions, and C–H activation. rsc.org These advancements have expanded the accessibility and diversity of azetidine-containing molecules. The utility of azetidines is demonstrated by their incorporation into a wide range of pharmacologically active compounds, exhibiting activities such as anticancer, antibacterial, and anti-inflammatory properties. nih.gov The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, a desirable feature in drug design.
Structural Significance of the 3-Bromophenyl Moiety in Organic Transformations
The presence of a 3-bromophenyl group in a molecule offers a strategic advantage for synthetic chemists. This structural unit serves as a versatile handle for a variety of organic transformations, most notably transition metal-catalyzed cross-coupling reactions. The bromine atom, positioned at the meta-position of the benzene (B151609) ring, can readily participate in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of complex carbon-carbon and carbon-heteroatom bonds.
The 3-bromoaniline, a related compound, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the utility of the brominated phenyl ring in creating more complex aromatic systems. ketonepharma.com The bromine atom's position influences the electronic properties and reactivity of the aromatic ring, making it a valuable component for building molecules with specific biological activities. ketonepharma.com The ability to functionalize the 3-bromophenyl moiety allows for the systematic modification of a molecule's properties, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
Contextualization of 1-[(3-bromophenyl)methyl]azetidine within Nitrogen Heterocyclic Compound Research
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of FDA-approved drugs featuring these structural motifs. nih.gov These rings can be five- or six-membered and contain one or more nitrogen atoms. nih.gov Azetidines, as four-membered nitrogen heterocycles, represent a specific and increasingly important subclass. rsc.orgrsc.org
The compound this compound integrates the desirable features of the azetidine ring with the synthetic versatility of the 3-bromophenyl group. This combination makes it a valuable intermediate for the synthesis of a diverse library of compounds. For instance, the azetidine portion can serve as a key pharmacophore, while the bromo-functionalized phenyl ring provides a site for diversification, allowing for the exploration of a wide chemical space. Research into such hybrid molecules contributes to the broader understanding of how different structural components influence biological activity. The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the Suzuki–Miyaura cross-coupling reaction, starting from a brominated precursor. mdpi.com
Identification of Research Gaps and Emerging Opportunities Pertaining to this compound
While the individual components of this compound—the azetidine ring and the bromophenyl group—are well-studied, the specific combination present in this molecule offers several avenues for further investigation. A primary research gap lies in the comprehensive exploration of its reactivity in a wide array of modern cross-coupling reactions. Detailed studies on the optimization of reaction conditions for various coupling partners would enhance its utility as a building block.
Furthermore, there is a significant opportunity to synthesize a diverse library of derivatives from this compound and to screen them for a range of biological activities. Given the pharmacological potential of azetidine derivatives, it is plausible that novel therapeutic agents could be discovered. nih.gov Areas of particular interest could include oncology, infectious diseases, and central nervous system disorders, where nitrogen heterocycles have historically shown promise. nih.govnih.gov
Another emerging area is the use of such substituted azetidines in materials science. The rigid nature of the azetidine and the potential for polymerization or incorporation into larger supramolecular assemblies through functionalization of the phenyl ring could lead to the development of new materials with unique properties. A one-pot synthesis of 1,3-disubstituted azetidines has been developed, indicating the potential for creating a variety of structures from readily available starting materials. capes.gov.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMUQIRPSZSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Bromophenyl Methyl Azetidine
Strategic Retrosynthetic Analysis of 1-[(3-bromophenyl)methyl]azetidine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis primarily focuses on the disconnection of the carbon-nitrogen bonds, either at the exocyclic benzyl (B1604629) group or within the heterocyclic ring itself.
The most direct retrosynthetic disconnection involves cleaving the bond between the azetidine (B1206935) nitrogen and the benzylic carbon. This leads to two primary synthons: an azetidine synthon and a 3-bromobenzyl cation synthon. The corresponding synthetic equivalents are azetidine itself and a 3-bromobenzyl halide, respectively. This approach falls under the category of N-alkylation.
A more fundamental analysis involves the disconnection of the azetidine ring, which opens up numerous possibilities for its construction from acyclic precursors. This strategy is essential when substituted azetidines or their analogues are the ultimate target.
The construction of the strained four-membered azetidine ring requires specific and reliable cyclization strategies. organic-chemistry.org The primary disconnection approaches are summarized below.
Intramolecular SN2 Cyclization: This is the most common and classical approach. The disconnection involves breaking one C-N bond of the ring, leading to a γ-amino halide or a related 1,3-difunctional precursor. The forward reaction is typically an intramolecular nucleophilic substitution (a 4-exo-tet cyclization), where the nitrogen atom attacks a carbon atom bearing a suitable leaving group (e.g., halogen, mesylate, tosylate). frontiersin.org For the target molecule, this would involve a precursor like N-(3-bromobenzyl)-3-chloropropylamine.
[2+2] Cycloaddition: This approach involves disconnecting two bonds of the ring simultaneously, suggesting a cycloaddition reaction as the synthetic step. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful method for forming azetidine rings. rsc.orgresearchgate.netresearchgate.net While not a direct route to the title compound, it represents a convergent strategy for accessing highly substituted azetidine scaffolds.
Ring Expansion: This strategy involves forming the four-membered ring from a three-membered precursor, most commonly an aziridine. The disconnection suggests a one-carbon ring expansion of an appropriately substituted aziridine. nih.gov For instance, biocatalytic methods using engineered enzymes can achieve the enantioselective one-carbon ring expansion of aziridines to azetidines via a digitellinc.comnih.gov-Stevens rearrangement. nih.gov
From 1,3-Amino Alcohols: The cyclization of 1,3-amino alcohols provides a reliable pathway to the azetidine core. acs.orgacs.org The disconnection of the C-O bond (after activation) leads back to the amino alcohol precursor. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting amino alcohol.
Table 1: Comparison of Key Disconnection Strategies for the Azetidine Ring
| Disconnection Strategy | Precursor Type | Key Transformation | Advantages |
| Intramolecular SN2 | γ-Amino Halide/Sulfonate | 4-exo-tet Cyclization | Reliable, well-established, versatile |
| [2+2] Cycloaddition | Imine + Alkene | Aza-Paternò-Büchi Reaction | Convergent, rapid complexity generation |
| Ring Expansion | Aziridine + C1 Source | digitellinc.comnih.gov-Stevens Rearrangement | Access to chiral azetidines from chiral aziridines |
| From 1,3-Amino Alcohols | 1,3-Amino Alcohol | Mitsunobu or similar cyclization | Stereospecific, good for chiral synthesis |
Convergent Synthesis: In a convergent approach, the key fragments of the target molecule are synthesized independently and then combined in a final step. For this compound, a classic convergent synthesis involves the separate preparation of the azetidine ring and the 3-bromobenzyl moiety, followed by their coupling via N-alkylation. This strategy is highly efficient for producing the specific target compound.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different products. Starting from this compound, one could perform various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromophenyl group to generate a library of analogues with diverse substituents at the 3-position of the phenyl ring. Alternatively, a common precursor like an N-protected 2-acylazetidine could be divergently functionalized before the introduction of the benzyl group. frontiersin.org
Novel and Efficient Synthetic Routes to this compound
Recent advances in synthetic methodology have provided new and more efficient tools for the synthesis of azetidines and their derivatives. These methods often employ catalysis to improve yields, selectivity, and functional group tolerance.
While this compound is achiral, methods for introducing chirality are critical for medicinal chemistry applications. This can be achieved by modifying either the azetidine ring or the benzyl group.
A powerful method for synthesizing chiral C2-substituted azetidines involves the use of chiral auxiliaries. acs.org For example, the condensation of 3-chloropropanal (B96773) with an enantiopure tert-butanesulfinamide auxiliary, followed by diastereoselective Grignard addition and subsequent intramolecular cyclization, can produce enantioenriched C2-functionalized azetidines. digitellinc.comacs.org This approach could be adapted to produce analogues with substitution at the C2 position of the azetidine ring.
Another strategy is the biocatalytic ring expansion of aziridines to furnish chiral azetidines. Laboratory-evolved enzymes, such as cytochrome P450 variants, can catalyze this transformation with exceptional stereocontrol, offering a green and highly enantioselective route. nih.gov
Catalysis offers significant advantages in terms of efficiency, mild reaction conditions, and reduced waste.
Catalytic N-Alkylation: The direct N-alkylation of azetidine with 3-bromobenzyl bromide is a primary route to the target compound. Phase-transfer catalysis (PTC) is an effective method for this transformation, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) with a base such as potassium carbonate to facilitate the reaction between the aqueous and organic phases. phasetransfercatalysis.com A more modern, metal-free approach is the "hydrogen borrowing" concept, where an N-heterocyclic carbene (NHC) organocatalyst enables the N-alkylation of amines with alcohols. rsc.org This would allow the use of the more readily available 3-bromobenzyl alcohol instead of the corresponding halide.
Catalytic Azetidine Cyclization: Modern catalytic methods can construct the azetidine ring with high efficiency. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines from acyclic amine precursors. rsc.org Additionally, copper-catalyzed photoredox reactions have enabled the anti-Baldwin 4-exo-dig radical cyclization of ynamides to form the azetidine ring under mild conditions. nih.gov Lanthanide catalysts, such as La(OTf)₃, have been shown to effectively promote the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.org
Table 2: Selected Catalytic Methods in Azetidine Synthesis
| Reaction Type | Catalyst System | Substrates | Key Feature |
| N-Alkylation | TBAB / K₂CO₃ (PTC) | Azetidine + Benzyl Halide | Biphasic, operationally simple phasetransfercatalysis.com |
| N-Alkylation | N-Heterocyclic Carbene (NHC) | Azetidine + Benzyl Alcohol | Metal-free, hydrogen borrowing rsc.org |
| Cyclization | Palladium(II) / AgOAc | Picolinamide-protected amines | Intramolecular C-H amination rsc.org |
| Cyclization | Copper Photoredox Catalyst | Ynamides | Radical 4-exo-dig cyclization nih.gov |
| Cyclization | La(OTf)₃ | cis-3,4-Epoxy Amines | Regioselective epoxide aminolysis frontiersin.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their atom economy and efficiency. nih.govresearchgate.nettcichemicals.com While a direct MCR for this compound is not prominently described, established MCRs for heterocycles can be conceptually adapted.
For instance, a [3+1] annulation reaction between a cyclopropane (B1198618) 1,1-diester (as a three-carbon component) and an amine can provide access to functionalized azetidines. organic-chemistry.org In a hypothetical adaptation, 3-bromobenzylamine (B82478) could serve as the nitrogen source in such a reaction, leading to an azetidine ring already bearing the desired N-substituent.
The development of novel MCRs remains an active area of research, and such a strategy could provide a highly convergent and step-economical route to the this compound scaffold and its derivatives.
Compound Name Directory
Green Chemistry Principles in the Synthesis of this compound
The traditional synthesis of this compound typically involves the N-alkylation of azetidine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide) in the presence of a base. While effective, this method often relies on hazardous solvents and can generate significant waste. The application of green chemistry principles aims to mitigate these issues through several key strategies.
Solvent Minimization and Alternative Media Utilization
The choice of solvent is critical in nucleophilic substitution reactions like N-alkylation. Dipolar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their ability to dissolve reactants and accelerate reaction rates. acsgcipr.orgacs.org However, these solvents are under scrutiny due to toxicity and environmental concerns.
Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, this includes exploring solvents like acetonitrile, higher boiling point alcohols such as butanol, or newer bio-based solvents like Cyrene (dihydrolevoglucosenone). acsgcipr.orgacs.org Propylene carbonate has also emerged as a promising green alternative to traditional dipolar aprotic solvents. acs.org Furthermore, solvent-free conditions, potentially utilizing microwave irradiation, can offer a significant reduction in waste and energy consumption. researchgate.net Aqueous conditions, especially when combined with microwave heating, have also been successfully used for N-alkylation of amines, presenting another sustainable pathway. researchgate.net
| Parameter | Traditional Solvents (e.g., DMF, NMP) | Greener Alternative Solvents |
| Environmental Impact | High (Reproductive toxicity, difficult to recycle) | Low to Moderate (Biodegradable, lower toxicity) |
| Examples | Dimethylformamide, N-Methyl-2-pyrrolidinone, DMSO | Water, Butanol, Propylene Carbonate, Cyrene |
| Reaction Conditions | Often ambient to moderate temperatures | May require higher temperatures or microwave irradiation |
| Workup | Often requires extensive aqueous extraction | Simpler, potentially reduced aqueous waste |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com For the synthesis of this compound from azetidine and 3-bromobenzyl bromide, the reaction is a simple addition, but it produces a hydrobromic acid byproduct that must be neutralized by a base (like potassium carbonate), generating waste salts. sciencemadness.org
The theoretical atom economy for the main reaction can be calculated as follows:
Reaction: C₃H₇N (Azetidine) + C₇H₆Br₂ (3-Bromobenzyl bromide) → C₁₀H₁₂BrN (this compound) + HBr
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Azetidine | C₃H₇N | 57.09 | Reactant |
| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Reactant |
| Total Reactant Mass | 307.02 | ||
| This compound | C₁₀H₁₂BrN | 226.11 | Desired Product |
| Atom Economy | 73.6% | (226.11 / 307.02) * 100 |
Development of Sustainable Catalytic Systems
To further enhance the green credentials of the synthesis, research is moving towards catalytic methods that can use more benign starting materials. An alternative to using a pre-formed benzyl halide is the direct N-alkylation of azetidine with 3-bromobenzyl alcohol. Alcohols are generally less toxic and more economical starting materials than their corresponding halides. wikipedia.org This transformation, however, requires a catalyst to activate the alcohol's hydroxyl group, making it a good leaving group.
Various catalytic systems, including those based on precious metals or greener Lewis acids like lanthanide triflates (e.g., La(OTf)₃), could be explored for this purpose. acsgcipr.orgnih.gov The ideal sustainable catalyst would be one that is derived from an earth-abundant metal, operates under mild conditions, has a high turnover number, and can be easily recovered and recycled, thereby minimizing waste and cost.
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale industrial production of this compound, flow chemistry offers significant advantages over traditional batch processing. nih.govnih.gov In a continuous flow setup, reactants are pumped through a network of tubes and mixers, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uniba.itacs.org
This enhanced control leads to several benefits:
Improved Safety: Exothermic reactions can be managed more effectively due to the high surface-area-to-volume ratio of the reactor, dissipating heat rapidly and preventing thermal runaways.
Higher Yields and Purity: Precise control over stoichiometry and reaction time can minimize the formation of byproducts, leading to a cleaner reaction profile and simplifying purification. uniba.it
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges associated with scaling up large batch reactors.
Integration of Workup: Continuous flow systems can be integrated with downstream processing steps like extraction and purification, creating a fully automated and intensified production line. researchgate.net
A potential flow process for synthesizing this compound would involve pumping separate streams of azetidine (with a base) and 3-bromobenzyl bromide in a suitable green solvent (like cyclopentyl methyl ether, CPME) into a micromixer. nih.govuniba.it The combined stream would then flow through a heated reactor coil for a specific residence time to ensure complete conversion before proceeding to an in-line quenching and extraction unit.
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Process Type | Discontinuous, step-wise | Continuous, integrated |
| Heat Transfer | Poor, risk of hot spots | Excellent, enhanced safety |
| Scalability | Difficult, requires re-optimization | Simple, run longer or in parallel |
| Control | Limited control over mixing and temperature | Precise control over all parameters |
| Yield & Purity | Often variable | Typically higher and more consistent |
| Footprint | Large reactor vessels required | Compact, smaller footprint |
Mechanistic Investigations of Chemical Transformations Involving 1 3 Bromophenyl Methyl Azetidine
Elucidation of Reaction Mechanisms During the Synthesis of 1-[(3-bromophenyl)methyl]azetidine
The synthesis of this compound typically involves the formation of the four-membered azetidine (B1206935) ring and the subsequent or concurrent N-alkylation with a 3-bromobenzyl moiety. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and yields.
Detailed Analysis of Azetidine Ring Formation Mechanisms
The construction of the azetidine ring is a synthetically challenging process due to the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol. rsc.org Various methods have been developed for the synthesis of azetidines, each with its own mechanistic nuances. rsc.orgrsc.org
Common strategies for forming the azetidine ring include intramolecular cyclization reactions. For instance, the cyclization of γ-amino alcohols or their derivatives, such as 1,3-amino halides, is a frequently employed method. This process generally proceeds via an intramolecular nucleophilic substitution (SN2) reaction, where the amine nitrogen attacks the carbon bearing a leaving group, such as a halide or a sulfonate ester. The efficiency of this ring closure is dependent on factors like the nature of the leaving group, the solvent, and the presence of a base to deprotonate the amine.
Another approach involves the [2+2] cycloaddition of imines with alkenes, a method known as the aza-Paterno-Büchi reaction, which can be promoted by visible light. rsc.org Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This reaction involves the generation of a palladium(IV) intermediate which, upon reductive elimination, forms the azetidine ring. rsc.org The synthesis of azetidines from alkyl dihalides and primary amines can also be achieved through a one-pot cyclocondensation, often facilitated by microwave irradiation. organic-chemistry.org
Mechanistic Pathways of N-Alkylation Steps
The introduction of the 3-bromobenzyl group onto the azetidine nitrogen is typically achieved through N-alkylation. This reaction involves the nucleophilic attack of the azetidine nitrogen on an electrophilic benzylic carbon of a 3-bromobenzyl halide or a similar derivative. The mechanism of N-alkylation can vary depending on the specific conditions and reagents employed.
In many cases, the reaction follows a standard SN2 pathway, where the lone pair of the azetidine nitrogen directly displaces the leaving group on the benzyl (B1604629) halide. The rate of this reaction is influenced by the concentration of both reactants, the nature of the solvent, and the leaving group's ability.
Phase-transfer catalysis (PTC) is another effective method for N-alkylation of azetidines. phasetransfercatalysis.com In this approach, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the reactants between an aqueous and an organic phase. phasetransfercatalysis.com The mechanism is thought to involve the formation of a more reactive acid bromide in situ from an acid chloride, a process catalyzed by the bromide ions from the catalyst. phasetransfercatalysis.com The PTC may also aid in solubilizing the polar amine in a non-polar solvent through hydrogen bonding. phasetransfercatalysis.com
Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener route for N-alkylation using alcohols as the alkylating agents. nih.govresearchgate.net This process, often catalyzed by transition metal complexes of manganese, iridium, or ruthenium, involves the initial dehydrogenation of the alcohol to form an aldehyde. nih.govnih.gov The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step, thus regenerating the catalyst and forming the N-alkylated product. nih.govnih.gov
Reaction Mechanisms of this compound as a Reactant
The unique structural features of this compound make it a versatile reactant in various chemical transformations. The strained azetidine ring can undergo ring-opening reactions, the bromophenyl moiety is amenable to cross-coupling reactions, and the N-substituent methylene (B1212753) bridge can also exhibit reactivity.
Pathways for Azetidine Ring-Opening Reactions
The significant ring strain in azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. rsc.orgrsc.org These reactions provide a pathway to more complex, functionalized acyclic amines.
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, these reactions often require activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents present on the azetidine ring. magtech.com.cn For N-benzyl azetidines, nucleophilic attack generally occurs at the benzylic carbon, leading to cleavage of the C-N bond, as the aryl group can stabilize the developing transition state. magtech.com.cn
Acid-mediated ring-opening is another common pathway. nih.gov Protonation of the azetidine nitrogen enhances its leaving group ability, facilitating nucleophilic attack and subsequent ring cleavage. acs.org The mechanism can involve the formation of a carbocation intermediate, which is then trapped by a nucleophile. acs.org The stability of this carbocation can be influenced by the substituents on the ring. acs.org
Enzymatic hydrolysis can also lead to the ring-opening of azetidine derivatives, as demonstrated in studies with L-azetidine-2-carboxylate hydrolase. rsc.org This process involves a highly specific enzymatic mechanism to cleave the C-N bond. rsc.org
Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and have been extensively studied. nobelprize.orgresearchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions, involves a catalytic cycle that typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. nobelprize.orgrhhz.net This step forms an organopalladium(II) intermediate. nobelprize.org
In the case of a Suzuki coupling , the next step is transmetalation, where an organic group from an organoboron compound is transferred to the palladium center, displacing the halide. nobelprize.org The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the new bond, and the palladium(0) catalyst is regenerated. nobelprize.org
For a Buchwald-Hartwig amination , after the initial oxidative addition, the palladium(II) complex reacts with an amine in the presence of a base to form an arylpalladium amide intermediate. rhhz.net Reductive elimination from this species then yields the desired N-arylated product and regenerates the palladium(0) catalyst. rhhz.net
The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium catalyst, ligands, base, and reaction conditions.
Insights into Reactivity of the N-Substituent Methylene Bridge
The methylene bridge connecting the azetidine nitrogen to the bromophenyl ring also possesses a degree of reactivity. The protons on this methylene group are benzylic and are adjacent to a nitrogen atom, which can influence their acidity and reactivity.
In the context of N-benzylpyridinium or -isoquinolinium ylides, the N-benzyl group can be deprotonated to form a reactive ylide intermediate. rsc.org While this compound itself is not a pyridinium (B92312) salt, this reactivity highlights the potential for the methylene bridge to participate in reactions involving deprotonation under suitable basic conditions.
The introduction of an azo bridge into a molecule can also impart unusual reactivity. nih.gov While not directly applicable to the methylene bridge in this compound, it underscores how different bridging units can significantly alter a molecule's chemical behavior.
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly accessible literature. However, a robust understanding of its probable reactivity can be extrapolated from comprehensive studies on the broader class of N-substituted azetidines. The reactivity of the azetidine ring is fundamentally governed by a balance of ring strain and the electronic and steric nature of its substituents.
Azetidines, as four-membered nitrogen heterocycles, possess significant ring strain, making them more reactive than their larger pyrrolidine (B122466) or piperidine (B6355638) counterparts, but generally more stable than the highly strained three-membered aziridines. rsc.orgrsc.org This inherent strain is a key thermodynamic driving force for ring-opening reactions, which are a major class of transformations for this heterocyclic system. magtech.com.cnbeilstein-journals.org
Factors Influencing Reaction Kinetics and Thermodynamics:
The kinetics of reactions involving this compound are primarily influenced by several factors:
Electronic Effects: The N-benzyl group, substituted with a bromine atom at the meta-position, plays a crucial role. The benzyl group itself can stabilize adjacent positive charges, which is relevant in acid-catalyzed ring-opening mechanisms. The bromine atom, being an electron-withdrawing group via induction, can influence the basicity of the azetidine nitrogen. In nucleophilic ring-opening reactions, the N-arylmethylic C-N bond is often susceptible to cleavage because the aryl group can stabilize the transition state. magtech.com.cn
Steric Hindrance: The steric bulk of both the azetidine substituents and the attacking nucleophile or electrophile can significantly affect the reaction rate. For N-substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn
Reaction Conditions: The presence of Lewis acids or Brønsted acids is often required to activate the azetidine ring for nucleophilic attack. magtech.com.cn Acid catalysis involves protonation of the nitrogen atom, forming a more reactive azetidinium ion, which significantly lowers the activation energy for ring-opening.
Key Reaction Classes and Mechanistic Considerations:
Nucleophilic Ring-Opening: This is a predominant reaction pathway for azetidines. magtech.com.cn For a compound like this compound, the reaction would typically be initiated by an acid catalyst to form the corresponding azetidinium salt. Subsequently, a nucleophile attacks one of the ring carbons. The regioselectivity of this attack is controlled by a combination of electronic and steric effects. Given the presence of the N-benzyl group, the attack is likely to occur at the benzylic carbon, leading to cleavage of the C-N bond, as this position can better stabilize any developing positive charge in the transition state. magtech.com.cn
Thermal and Photochemical Reactions: While less common for simple azetidines, photochemical reactions like the Norrish-Yang cyclization can be used to form azetidinol (B8437883) intermediates, which can then undergo subsequent ring-opening reactions. beilstein-journals.org The stability and reaction pathway are highly dependent on the substitution pattern.
While specific rate constants and activation parameters for this compound are not available, the table below illustrates typical thermodynamic data for the parent azetidine molecule, which provides a baseline for understanding the energetics of the core ring system.
| Thermodynamic Parameter | Value | Significance |
|---|---|---|
| Strain Energy | ~26 kcal/mol | Provides a significant driving force for ring-opening reactions. |
| Basicity (pKa of conjugate acid) | ~11.29 | Indicates sufficient basicity for protonation by acids, facilitating acid-catalyzed reactions. The 3-bromophenyl group would slightly decrease this value. |
Reactivity Profiles and Derivatization Strategies of 1 3 Bromophenyl Methyl Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, making it susceptible to various chemical transformations.
Ring-Opening Reactions with Various Nucleophiles
The high ring strain of the azetidine ring makes it prone to ring-opening reactions when treated with nucleophiles. nih.gov This reactivity provides a pathway to synthesize more complex nitrogen-containing molecules. For instance, in a related system, the ring-opening of a fused azetidine-benzodiazepine derivative with nucleophiles like potassium cyanide was shown to proceed to completion, yielding functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov The reaction with methyl chloroformate also led to the selective opening of the azetidine ring. nih.gov These examples highlight the potential of nucleophilic attack to cleave the C-N bonds within the strained four-membered ring of 1-[(3-bromophenyl)methyl]azetidine, leading to a variety of linear amine derivatives. The specific products would depend on the nature of the nucleophile employed.
The general mechanism for the ring-opening of azetidines involves the nucleophilic attack at one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. This process is often facilitated by the activation of the nitrogen atom, for example, through protonation or formation of a quaternary ammonium (B1175870) salt, which increases the electrophilicity of the ring carbons.
Transformations at the Nitrogen Atom (e.g., N-functionalization)
The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo various functionalization reactions. nih.gov These transformations allow for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. Common N-functionalization strategies include alkylation, acylation, and arylation. For example, the alkylation of 3-substituted azetidine derivatives has been successfully employed in the synthesis of novel compounds. nih.gov
N-functionalization can also be achieved through cross-coupling reactions. While direct N-arylation of the azetidine nitrogen in this compound would compete with the reactivity of the aryl bromide, this approach has been demonstrated for other nitrogen heterocycles. nih.gov These reactions typically involve the use of a metal catalyst, such as palladium or copper, to facilitate the formation of the C-N bond.
Chemical Transformations at the Aryl Bromide Moiety
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for creating new chemical bonds. youtube.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org In the context of this compound, the aryl bromide can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or vinyl substituents. rsc.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comlibretexts.org
The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and scope. rsc.orgrsc.org For example, the use of bulky phosphine ligands can enhance the rate of reductive elimination and improve product yields. The reaction conditions are generally mild, tolerating a wide range of functional groups.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified wikipedia.org |
| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | dppf | Various | Toluene/H₂O | Up to 90% nih.gov |
| Brominated Pyridines | Methyl boronic acid | Not Specified | RuPhos | Not Specified | Not Specified | Nearly Quantitative rsc.org |
This table presents examples of Suzuki-Miyaura reactions with various aryl bromides to illustrate the general conditions and potential yields. Specific conditions for this compound would need to be optimized.
The Heck reaction is a palladium-catalyzed method for the vinylation of aryl halides. libretexts.orgbeilstein-journals.org In this reaction, this compound can be coupled with various alkenes to introduce a vinyl group at the 3-position of the phenyl ring. The reaction typically employs a palladium catalyst, a phosphine ligand or is run ligandless, and a base. libretexts.org While aryl bromides can be challenging substrates due to potential dehalogenation, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can improve reaction outcomes. beilstein-journals.orgnih.gov
The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchmap.jporganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the phenyl ring of this compound. The classic Sonogashira reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org However, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Table 2: Examples of Heck and Sonogashira Coupling Reactions with Aryl Bromides
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst | Co-catalyst/Ligand | Base | Solvent | Yield (%) |
| Heck | 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | TEA | Not Specified | 53% nih.gov |
| Heck | Aryl Bromides | Alkenes | Pd(II)(OAc)₂ | Monophosphine ligands | Not Specified | Not Specified | Generally Efficient libretexts.org |
| Sonogashira | Aryl Bromides | Phenylacetylene | Pyridylazetidine-based Pd(II) | None | Amine | Aqueous media | Efficient researchmap.jpresearchgate.net |
| Sonogashira (Copper-free) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Up to 97% nih.gov |
This table provides illustrative examples of Heck and Sonogashira reactions. The specific conditions for this compound would require experimental optimization.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. For this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium.
This reaction proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of a new organolithium species and an alkyl bromide byproduct. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups.
Table 2: Hypothetical Generation and Trapping of an Organolithium Intermediate
| Entry | Electrophile | Product | Solvent | Temp (°C) | Yield (%) |
| 1 | CO2, then H+ | 3-(azetidin-1-ylmethyl)benzoic acid | THF | -78 | 85 |
| 2 | DMF | 3-(azetidin-1-ylmethyl)benzaldehyde | THF | -78 | 78 |
| 3 | (CH3)3SiCl | 1-[(3-(trimethylsilyl)phenyl)methyl]azetidine | THF | -78 to rt | 90 |
This data is illustrative and based on typical conditions for metal-halogen exchange and subsequent electrophilic trapping.
The kinetics of the lithium-bromine exchange are influenced by the substituents on the aromatic ring. researchgate.net The presence of the azetidinylmethyl group at the meta position is not expected to significantly hinder the exchange electronically. The use of additives like LiCl can sometimes accelerate these reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Group
Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The bromophenyl group in this compound is not activated towards traditional SNAr reactions, as it lacks the necessary EWGs. The azetidinylmethyl substituent is electron-donating in nature, which further deactivates the ring for nucleophilic attack. Therefore, direct SNAr on this substrate is generally not a feasible transformation under standard conditions.
However, catalytic SNAr reactions of non-activated haloarenes have been developed, for instance, using transition metal complexes to activate the aromatic ring. While not commonly applied, such strategies could potentially be explored for the functionalization of this compound with strong nucleophiles.
Functionalization of the Methylene (B1212753) Bridge
The methylene bridge in this compound represents another potential site for functionalization, primarily through C-H activation or oxidation strategies.
Direct functionalization of the α-amino C-H bonds of benzylamines is a challenging but increasingly explored area of research. researchgate.net These C-H bonds are generally non-acidic and require specific catalytic systems for activation. Strategies involving transition metal-catalyzed C-H activation or organocatalytic approaches could potentially be applied to introduce substituents at the methylene bridge.
Another approach is the oxidation of the benzylic methylene group. Using a copper or iron catalyst with molecular oxygen as the oxidant, similar benzylic methylenes in N-heterocyclic compounds have been successfully oxidized to the corresponding ketones. N-hydroxyimides can also serve as organocatalysts for such aerobic oxidations. Applying these methods to this compound would likely yield the corresponding benzoylazetidine derivative.
Table 3: Potential Functionalization of the Methylene Bridge
| Transformation | Reagents | Product |
| Oxidation | CuCl, O2, Toluene, 100 °C | 1-(3-bromobenzoyl)azetidine |
| C-H Arylation | Pd(OAc)2, Ligand, Ar-I, Base | 1-[(3-bromophenyl)(aryl)methyl]azetidine |
This table presents potential, rather than experimentally confirmed, transformations based on analogous systems.
Chemoselective and Regioselective Transformations of this compound
The presence of multiple reactive sites in this compound—the bromophenyl group, the azetidine ring, and the methylene bridge—makes chemoselectivity and regioselectivity key considerations in its synthetic applications.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-H bonds of the aromatic ring or the C-N bonds of the azetidine ring under typical Buchwald-Hartwig or Suzuki coupling conditions. This allows for selective functionalization of the bromophenyl moiety without affecting other parts of the molecule. Similarly, metal-halogen exchange with organolithium reagents at low temperatures will selectively occur at the C-Br bond.
Regioselectivity pertains to the specific site of reaction within a functional group or on the aromatic ring. In the case of this compound, reactions on the phenyl ring are directed by the existing substituents. For example, any electrophilic aromatic substitution, although challenging on a deactivated ring, would be directed by the bromo and azetidinylmethyl groups.
The azetidine ring itself can undergo regioselective ring-opening reactions, typically under acidic conditions or with strong nucleophiles, often requiring activation of the nitrogen. However, under the neutral or basic conditions of many cross-coupling reactions, the azetidine ring is generally stable. The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring. For an N-benzyl azetidine, nucleophilic attack would likely occur at the less substituted carbon of the ring or, under certain conditions, could lead to cleavage of the N-benzyl bond.
A key aspect of the synthetic utility of this compound is the ability to perform a sequence of reactions that selectively target different parts of the molecule. For example, a Buchwald-Hartwig amination could be performed on the bromophenyl group, followed by a separate reaction to modify the azetidine ring or the methylene bridge under different conditions. This orthogonal reactivity is a valuable feature for the construction of complex molecules.
Advanced Spectroscopic and Computational Analysis of 1 3 Bromophenyl Methyl Azetidine and Its Derivatives
Comprehensive Spectroscopic Characterization
A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of 1-[(3-bromophenyl)methyl]azetidine. This involves determining its exact mass, mapping its covalent framework, identifying its functional groups, and understanding its three-dimensional structure.
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C10H12BrN), HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula.
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units (m/z) and having a relative intensity ratio of roughly 1:1. docbrown.info For this compound, the expected molecular ion peaks would appear at m/z 225 and 227.
The fragmentation pattern under electron impact (EI) ionization would offer further structural confirmation. The primary fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, the most likely fragmentation pathways would include:
Benzylic cleavage: Scission of the bond between the benzylic carbon and the azetidine (B1206935) ring nitrogen would be a highly favored pathway. This would lead to the formation of the 3-bromobenzyl cation (m/z 169/171), a resonance-stabilized species.
Loss of a bromophenyl group: Cleavage could also result in the formation of a fragment corresponding to the protonated azetidine-methyl group.
Ring-opening of azetidine: The strained four-membered azetidine ring could undergo ring-opening upon ionization, leading to a variety of smaller fragment ions.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals of this compound.
Based on data from related azetidine nih.govchemicalbook.com and bromophenyl structures, a predicted set of ¹H and ¹³C NMR chemical shifts is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | - | - | - |
| 2, 4 | ~55 | ~3.4 | t |
| 3 | ~20 | ~2.2 | p |
| 5 | ~65 | ~3.6 | s |
| 1' | ~142 | - | - |
| 2' | ~132 | ~7.5 | s |
| 3' | ~122 | - | - |
| 4' | ~130 | ~7.4 | d |
| 5' | ~129 | ~7.2 | t |
Note: This table represents predicted values based on analogous structures. Actual experimental values may vary. 't' = triplet, 'p' = pentet, 's' = singlet, 'd' = doublet.
Two-dimensional NMR experiments are indispensable for confirming the predicted assignments and establishing the connectivity of the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. researchgate.net For this compound, COSY would show a clear correlation between the protons on C2/C4 and the proton on C3 of the azetidine ring. It would also show correlations among the coupled aromatic protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~3.6 ppm to the benzylic carbon (C5) at ~65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems. researchgate.net Key HMBC correlations would include the one between the benzylic protons (H5) and the aromatic carbons (C1' and C2'/C6'), as well as between the benzylic protons and the azetidine ring carbons (C2/C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This would be particularly useful for confirming the connection between the benzyl (B1604629) and azetidine moieties by showing a cross-peak between the benzylic protons (H5) and the protons on the azetidine ring at positions 2 and 4.
The four-membered azetidine ring is not planar and undergoes ring-puckering. Advanced NMR techniques, such as variable temperature (VT) NMR and detailed analysis of coupling constants, can provide insight into the conformational dynamics. The energy barrier for ring inversion could be determined, and the preferred conformation of the ring could be established. Furthermore, NOESY experiments can help determine the spatial orientation of the 3-bromophenylmethyl substituent relative to the azetidine ring. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com The spectra are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice-versa. youtube.com
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2800-3000 | Medium | Aliphatic C-H stretch (CH₂ groups) |
| ~1590, ~1560, ~1470 | Medium-Strong | Aromatic C=C ring stretching |
| 1200-1250 | Medium-Strong | C-N stretching (aliphatic amine) |
| 1000-1100 | Strong | Aromatic C-H in-plane bending |
Note: This table represents predicted values based on characteristic group frequencies. nih.govglobalresearchonline.net
The FT-IR spectrum would be expected to clearly show the aromatic and aliphatic C-H stretching bands. The C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine within the azetidine ring would also be a key feature. globalresearchonline.net The C-Br stretch is expected at a lower frequency, typically in the 650-550 cm⁻¹ range. In Raman spectroscopy, the symmetric vibrations of the aromatic ring are often more intense, providing complementary information to the FT-IR spectrum.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. mdpi.com This technique would yield precise data on bond lengths, bond angles, and torsion angles in the solid state.
Key structural features that would be determined include:
Azetidine Ring Conformation: The degree of puckering of the four-membered ring would be quantified.
Bond Parameters: The precise lengths of the C-N, C-C, C-Br, and C-H bonds would be established.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-stacking interactions involving the bromophenyl rings.
This data would serve as a benchmark for validating the results obtained from computational modeling and conformational analysis in solution via NMR. rsc.org
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to investigate the properties of molecules at an atomic level. Theoretical studies, particularly those grounded in quantum mechanics, can predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures and reaction dynamics. For this compound, these methods offer invaluable insights that complement and guide experimental work.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. nih.gov DFT calculations are central to understanding the fundamental properties of this compound.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. stackexchange.comyoutube.com For this compound, this involves finding the minimum energy conformation of the azetidine ring, the bromophenyl group, and the connecting methylene (B1212753) bridge.
The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, can be explored by systematically rotating key dihedral angles and performing geometry optimization at each step. This analysis reveals the global minimum energy structure as well as other local minima and the energy barriers separating them. nih.govplos.org
Table 1: Predicted Relative Energies of Conformers of a Model N-benzylazetidine System *
| Conformer | Dihedral Angle (C-N-CH₂-C_aryl) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | ~60° (gauche) | 0.00 |
| 2 | ~180° (anti) | 1.5 - 2.5 |
| 3 | ~120° | 3.0 - 4.0 |
Data presented is hypothetical and based on expected trends for N-benzyl systems. Actual values for this compound would require specific DFT calculations.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals. mtroyal.ca Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. irjweb.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring and the π-system of the bromophenyl group. The LUMO is likely to be centered on the antibonding orbitals of the bromophenyl ring. The presence of the electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted N-benzylazetidine.
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Bromophenyl-containing Compound *
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 - 7.0 |
Values are illustrative and based on typical DFT calculations for similar aromatic compounds. nih.govtandfonline.com Specific calculations for this compound are required for precise values.
DFT calculations are a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netnih.govresearchgate.netchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. dntb.gov.ua By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. dntb.gov.ua These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For this compound, DFT can help in assigning the complex splitting patterns observed in the proton and carbon spectra, particularly for the azetidine ring protons and the carbons of the bromophenyl group.
Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using DFT. esisresearch.orgnih.govyoutube.com These calculations provide a set of normal modes of vibration and their corresponding frequencies. youtube.com Comparing the calculated vibrational spectrum with the experimental one can aid in the structural elucidation and confirm the presence of specific functional groups. For this compound, characteristic vibrational modes would include the C-N stretching of the azetidine ring, the C-H stretching of the aromatic and aliphatic protons, and the C-Br stretching frequency.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Model N-Arylmethylazetidine *
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| C-N Stretch (Azetidine) | 1100 - 1200 |
| C-Br Stretch | 500 - 600 |
These are typical frequency ranges and actual values for this compound would need to be computed specifically.
While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.
For this compound, MD simulations can provide insights into:
The flexibility of the azetidine ring and the N-benzyl group.
The time-averaged distribution of different conformers in solution.
The interaction of the molecule with solvent molecules.
The potential for intramolecular hydrogen bonding or other non-covalent interactions.
By analyzing the trajectories from MD simulations, one can gain a deeper understanding of the molecule's behavior in a more realistic environment, which is crucial for predicting its properties in solution. researchgate.net
Computational chemistry can also be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structure of transition states. mit.eduacs.org For a molecule like this compound, several types of reactions could be of interest for computational modeling.
Synthesis Reactions: The synthesis of N-substituted azetidines often involves the N-alkylation of azetidine or a derivative thereof. phasetransfercatalysis.com Computational modeling can be used to investigate the reaction pathway of the N-alkylation of azetidine with 3-bromobenzyl bromide, for example. This would involve locating the transition state for the nucleophilic substitution reaction and calculating the activation energy, which provides information about the reaction rate.
Decomposition Reactions: The strained four-membered ring of azetidine can be susceptible to ring-opening reactions under certain conditions. magtech.com.cnacs.orgnih.gov Computational modeling can be employed to explore potential decomposition pathways, such as acid-catalyzed ring-opening. nih.gov By identifying the transition states and intermediates along these pathways, one can predict the stability of the molecule and the conditions under which it might degrade.
Table 4: Hypothetical Activation Energies for Key Reactions Involving an Azetidine Derivative *
| Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| N-Alkylation | DFT (with solvent model) | 15 - 25 |
| Acid-Catalyzed Ring Opening | DFT (with explicit solvent) | 20 - 30 |
These values are illustrative and would require specific and detailed computational studies for this compound.
Application of 1 3 Bromophenyl Methyl Azetidine As a Synthetic Building Block
Utilization in the Construction of Complex Heterocyclic Scaffolds
The inherent ring strain of the azetidine (B1206935) core in 1-[(3-bromophenyl)methyl]azetidine makes it an excellent candidate for ring expansion and cycloaddition reactions, enabling the synthesis of a diverse array of more complex heterocyclic systems.
Ring Expansion and Contraction Reactions of the Azetidine Core
The four-membered azetidine ring is amenable to various ring expansion reactions, providing access to larger, often more therapeutically relevant, nitrogen-containing heterocycles. For instance, closely related N-benzylazetidine derivatives have been shown to undergo intramolecular C-N bond coupling followed by ring-opening. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed from 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov In this process, a copper-catalyzed intramolecular cross-coupling reaction yields an azetidine-fused 1,4-benzodiazepine, which can subsequently undergo selective opening of the four-membered ring. nih.gov This suggests a potential pathway for converting this compound into novel benzodiazepine (B76468) structures.
Furthermore, aryne insertion into the C(sp³)–N bond of 1,3-diaza-heterocycles has been demonstrated as a method for ring expansion to afford benzofused medium-ring N-heterocycles. researchgate.netqmul.ac.uk This type of transformation could potentially be applied to N-benzylazetidines, offering a route to quinazoline (B50416) derivatives. The reverse reaction, ring contraction of five-membered heterocycles to form azetidines, is also a known synthetic strategy. magtech.com.cn
Cycloaddition Reactions Involving the Azetidine Nitrogen and Aromatic Ring
The azetidine nitrogen and the benzylic aromatic ring of this compound can participate in various cycloaddition reactions. While direct [2+2] photocycloadditions of imines and alkenes are a known method for azetidine synthesis, the reverse reaction is also plausible under certain conditions. magtech.com.cn The aromatic ring, particularly when activated, can undergo cycloaddition. For example, cycloaddition reactions of N-arylpyrroles with benzynes, generated from diaryliodonium salts, have been used to synthesize a wide range of bridged-ring amines. nih.gov A similar strategy could be envisioned for this compound, where the bromophenyl group could be converted to a benzyne (B1209423) precursor, leading to intramolecular cycloaddition and the formation of complex bridged structures.
Dipolar cycloadditions are another powerful tool. The reaction of azides with alkynes to form stable 1,2,3-triazoles is a widely used transformation in chemical biology and materials science. nih.gov The bromo-substituent on the phenyl ring of this compound could be converted to an azide, which could then undergo cycloaddition with various alkynes.
Precursor for the Synthesis of Advanced Organic Materials
The unique structural features of this compound also make it an attractive monomer for the synthesis of functional polymers and oligomers with novel properties.
Integration into Functional Oligomers and Polymers
The azetidine ring can be opened under certain conditions to create linear polymers. Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has been shown to produce linear polysulfonylazetidines. nsf.gov The resulting polymer, p(N-K-MsAzet), can be further functionalized, for example, by reaction with benzyl (B1604629) bromide to yield amorphous p(N-Bn-MsAzet). nsf.govnih.gov This suggests that this compound could be a precursor to polymers with N-benzyl side chains, where the bromophenyl group offers a site for further modification, such as cross-linking or the attachment of other functional groups.
Development of Novel Monomers for Polymerization
The this compound scaffold can be modified to create novel monomers for various polymerization techniques. For example, the bromo-substituent can be used in cross-coupling reactions to introduce polymerizable groups like vinyl or acryloyl moieties. Radical polymerization of N-acryl amino acid monomers has been used to synthesize a new class of biologically active polyanions. nih.gov By analogy, an N-acryloyl derivative of this compound could be prepared and polymerized to create polymers with pendant azetidine groups. The development of activated monomers is another area of interest. For instance, potassium(azetidin-1-ylsulfonyl) methanide, formed from the deprotonation of N-(methanesulfonyl)azetidine, undergoes spontaneous AROP at room temperature. nsf.govnih.gov
Role in Chemical Space Exploration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. rsc.orgcam.ac.ukcam.ac.uk The rigid, three-dimensional structure of the azetidine ring makes it a valuable scaffold for generating molecular diversity. nih.gov
The compound this compound is an excellent starting point for DOS. The azetidine ring can serve as a central scaffold from which different substituents can be introduced. The bromophenyl group is particularly useful as it allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of functional groups and build molecular complexity. This allows for the rapid generation of a library of analogs with diverse appendages on the aromatic ring.
Furthermore, the combination of ring expansion, cycloaddition, and functionalization reactions discussed above can be employed in a divergent synthetic strategy to create a library of compounds with diverse heterocyclic cores starting from the single precursor, this compound. This approach facilitates the exploration of novel regions of chemical space and the discovery of new bioactive molecules. rsc.org
Comparative Chemical Analysis of 1 3 Bromophenyl Methyl Azetidine with Analogous Chemical Scaffolds
Structural and Electronic Comparisons with Other Halogenated Azetidine (B1206935) Derivatives
The substitution pattern on the phenyl ring of 1-(benzyl)azetidine derivatives significantly influences their chemical and electronic properties. This section explores the impact of varying the halogen substituent and its position on the aromatic ring.
Impact of Halogen Identity (F, Cl, I) on Reactivity and Electronic Properties
The identity of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the meta-position of the benzyl (B1604629) group has a profound effect on the electronic properties and, consequently, the reactivity of the azetidine derivative. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). nih.gov While the inductive effect generally deactivates the aromatic ring towards electrophilic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. byjus.combyjus.com
In the case of 1-[(3-halophenyl)methyl]azetidines, the halogen's primary influence on the azetidine nitrogen's reactivity is through its inductive effect. The electronegativity of the halogens decreases down the group (F > Cl > Br > I). A more electronegative halogen will more strongly withdraw electron density from the phenyl ring, which in turn can influence the basicity and nucleophilicity of the azetidine nitrogen. A decrease in electron density on the nitrogen would be expected to decrease its reactivity towards electrophiles.
1-[(3-iodophenyl)methyl]azetidine > 1-[(3-bromophenyl)methyl]azetidine > 1-[(3-chlorophenyl)methyl]azetidine > 1-[(3-fluorophenyl)methyl]azetidine.
This trend is based on the decreasing inductive electron withdrawal, which leads to a less pronounced decrease in the electron density of the azetidine nitrogen.
Table 1: Predicted Electronic Properties of 1-[(3-halophenyl)methyl]azetidine Derivatives
| Compound | Halogen | Electronegativity of Halogen (Pauling Scale) | Predicted Relative Basicity of Azetidine Nitrogen |
| 1-[(3-fluorophenyl)methyl]azetidine | F | 3.98 | Lowest |
| 1-[(3-chlorophenyl)methyl]azetidine | Cl | 3.16 | Low |
| This compound | Br | 2.96 | Higher |
| 1-[(3-iodophenyl)methyl]azetidine | I | 2.66 | Highest |
This table is based on theoretical predictions derived from general chemical principles, as direct comparative experimental data is not available.
Positional Isomerism of Bromine on the Phenyl Ring (ortho, meta, para) and its Chemical Consequences
The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly impacts the steric and electronic environment of the molecule, leading to different chemical consequences. masterorganicchemistry.com
The inductive effect of the bromine atom is distance-dependent, being strongest at the ortho position and weakest at the para position. Conversely, the resonance effect, which donates electron density into the ring, primarily affects the ortho and para positions. byjus.com In the meta position, the resonance effect is negligible, and the inductive effect is the dominant electronic influence.
For 1-(bromobenzyl)azetidines, the position of the bromine will influence the basicity of the azetidine nitrogen. The electron-withdrawing inductive effect will be most pronounced in the ortho isomer, leading to the lowest basicity. In the para position, the resonance effect can partially counteract the inductive effect, potentially leading to a slightly higher basicity compared to the ortho isomer. The meta isomer's basicity will be intermediate, primarily influenced by the inductive effect at that distance.
Steric hindrance is another critical factor. The ortho-bromo substituent will create the most significant steric hindrance around the benzylic carbon and the azetidine ring, which can affect the rate of reactions involving the azetidine nitrogen or the benzylic position. The para isomer will have the least steric impact, while the meta isomer will have an intermediate effect.
Table 2: Predicted Properties Based on Positional Isomerism of Bromine
| Compound | Bromine Position | Key Influencing Factors | Predicted Relative Basicity | Predicted Relative Steric Hindrance |
| 1-[(2-bromophenyl)methyl]azetidine | ortho | Strong inductive effect, significant steric hindrance | Lowest | Highest |
| This compound | meta | Inductive effect dominates | Intermediate | Intermediate |
| 1-[(4-bromophenyl)methyl]azetidine | para | Inductive and resonance effects, minimal steric hindrance | Highest | Lowest |
This table is based on theoretical predictions derived from general chemical principles, as direct comparative experimental data is not available.
Comparison with Azetidine Analogues Lacking the Bromophenyl Moiety
The presence of the 3-bromophenyl group imparts distinct properties to the azetidine scaffold when compared to unsubstituted azetidine or azetidine with a simple alkyl substituent. The reactivity of azetidines is largely driven by their significant ring strain. rsc.org
Unsubstituted azetidine is a cyclic secondary amine with a pKa of its conjugate acid around 11.29, indicating a moderate basicity. The nitrogen atom is nucleophilic and readily undergoes reactions like alkylation and acylation. youtube.com When an alkyl group is attached to the nitrogen, the basicity is generally slightly increased due to the electron-donating nature of the alkyl group.
In contrast, the 1-[(3-bromophenyl)methyl] group significantly alters the electronic properties. The electron-withdrawing nature of the bromophenyl group, transmitted through the methylene (B1212753) spacer, decreases the electron density on the azetidine nitrogen. This results in a lower basicity and nucleophilicity compared to unsubstituted or N-alkyl azetidines.
Ring-opening reactions are characteristic of azetidines, often proceeding under acidic conditions or with electrophiles. youtube.commagtech.com.cn The stability of the azetidinium ion intermediate plays a crucial role. For this compound, the electron-withdrawing substituent may destabilize the azetidinium ion, potentially making ring-opening reactions more difficult compared to N-alkyl azetidines.
Table 3: Comparative Properties of Azetidine and its Analogs
| Compound | N-Substituent | Key Features of N-Substituent | Predicted Relative Basicity | Predicted Relative Reactivity in Ring Opening |
| Azetidine | H | - | High | High |
| 1-Methylazetidine | Methyl | Electron-donating alkyl group | Highest | Highest |
| This compound | 3-Bromobenzyl | Electron-withdrawing aromatic group | Lowest | Lowest |
This table is based on theoretical predictions derived from established chemical principles.
Reactivity Comparisons with Related Benzyl Azetidines
Comparing this compound with other substituted benzyl azetidines provides further insight into the role of the substituent on reactivity.
The nature of the substituent on the phenyl ring of a 1-benzylazetidine (B3057175) can either enhance or diminish the reactivity of the azetidine nitrogen. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density, leading to lower basicity and nucleophilicity.
The 3-bromo substituent is considered a deactivating group due to its strong inductive effect. Therefore, this compound is expected to be less reactive towards electrophiles than 1-(benzyl)azetidine itself, as well as benzyl azetidines bearing electron-donating groups. Its reactivity would be greater than that of benzyl azetidines with stronger electron-withdrawing groups.
For reactions involving the benzylic position, such as oxidation or substitution, the stability of any potential intermediates (e.g., benzylic radicals or carbocations) is paramount. The 3-bromo substituent would have a destabilizing inductive effect on a benzylic carbocation.
Table 4: Predicted Reactivity of Substituted 1-Benzylazetidines
| Compound | Substituent on Phenyl Ring (meta position) | Electronic Effect of Substituent | Predicted Relative Basicity of Azetidine Nitrogen |
| 1-[(3-nitrophenyl)methyl]azetidine | -NO2 | Strong electron-withdrawing | Lowest |
| 1-[(3-cyanophenyl)methyl]azetidine | -CN | Strong electron-withdrawing | Low |
| This compound | -Br | Electron-withdrawing | Intermediate |
| 1-(benzyl)azetidine | -H | - | Higher |
| 1-[(3-methylphenyl)methyl]azetidine | -CH3 | Electron-donating | High |
| 1-[(3-methoxyphenyl)methyl]azetidine | -OCH3 | Strong electron-donating | Highest |
This table is based on theoretical predictions derived from established principles of physical organic chemistry.
Future Directions and Emerging Research Avenues in the Chemistry of 1 3 Bromophenyl Methyl Azetidine
Development of Next-Generation Synthetic Methodologies
One promising direction is the advancement of catalytic methods. For instance, the development of novel lanthanide-based catalysts, such as La(OTf)₃, has shown success in the intramolecular regioselective aminolysis of epoxy amines to form azetidines. frontiersin.org Applying such a strategy to precursors of 1-[(3-bromophenyl)methyl]azetidine could offer a high-yield and stereocontrolled synthetic route.
Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions represent a powerful tool for constructing strained four-membered rings. ontosight.ai The aza Paternò-Büchi reaction, in particular, which can be facilitated by an iridium photocatalyst, could be adapted for the synthesis of highly functionalized azetidines from readily available precursors. ontosight.ai The development of a one-pot reaction combining 3-bromobenzaldehyde, a suitable three-carbon synthon, and azetidine (B1206935) under photocatalytic conditions could significantly streamline the synthesis of the target compound.
Another avenue for exploration is the use of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the delicate stability of the azetidine ring. This approach could lead to higher yields, improved safety profiles, and easier scalability for the production of this compound and its derivatives.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Lanthanide-Catalyzed Cyclization | High regioselectivity and yield, tolerance of various functional groups. frontiersin.org | Design of suitable epoxy amine precursors for this compound. |
| Visible-Light Photocatalysis | Mild reaction conditions, operational simplicity, broad substrate scope. ontosight.ai | Identification of appropriate alkene and imine precursors and optimization of photocatalyst systems. |
| Flow Chemistry Synthesis | Enhanced reaction control, improved safety, and scalability. | Development of a continuous flow process for the key ring-forming or functionalization steps. |
| Multicomponent Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. researchgate.net | Designing a convergent multicomponent reaction that assembles this compound from simple starting materials. |
Exploration of Unprecedented Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the interplay between the strained azetidine ring and the reactive bromophenyl group. Future research is poised to uncover novel transformation pathways that leverage these features.
The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, providing a gateway to a variety of functionalized acyclic amines. rsc.org By carefully selecting reagents and reaction conditions, it may be possible to achieve regioselective cleavage of either the N-C or C-C bonds of the azetidine ring in this compound, leading to the synthesis of complex and valuable building blocks. For example, ring-expansion reactions could be explored to convert the azetidine into larger, more complex heterocyclic systems like pyrrolidines. nih.gov
The bromine atom on the phenyl ring serves as a versatile handle for a wide range of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could be employed to introduce diverse substituents at the meta-position of the phenyl ring. This would allow for the creation of a library of this compound derivatives with tailored electronic and steric properties.
Furthermore, the development of methods for the direct C-H functionalization of the azetidine ring itself would be a significant advancement. google.com While challenging, such a strategy would enable the introduction of functional groups at the 2- and 3-positions of the azetidine ring without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.
| Reaction Type | Potential Outcome | Key Research Focus |
| Strain-Release Ring Opening | Synthesis of functionalized acyclic amines. rsc.org | Development of selective conditions for N-C or C-C bond cleavage. |
| Palladium-Catalyzed Cross-Coupling | Diversification of the phenyl ring with various functional groups. | Optimization of reaction conditions for high-yielding Suzuki, Heck, and other coupling reactions. |
| Ring Expansion Reactions | Formation of larger heterocyclic systems like pyrrolidines. nih.govmedwinpublishers.com | Investigation of reagents and conditions to promote selective ring expansion. |
| Direct C-H Functionalization | Introduction of functional groups directly onto the azetidine ring. google.com | Discovery of suitable catalysts and directing groups to achieve regioselective C-H activation. |
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Optimization
Furthermore, ML models can be trained to predict the outcomes of reactions, including yields and side-product formation, under various conditions. By integrating these predictive models with automated reaction platforms, researchers can rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis of this compound. This data-driven approach minimizes the need for time-consuming and resource-intensive trial-and-error experimentation. vulcanchem.com
The development of a comprehensive digital twin for the synthesis of this compound, integrating retrosynthesis planning, reaction prediction, and automated execution, represents a long-term goal. Such a system would enable the on-demand synthesis of this compound and its derivatives with high efficiency and reproducibility.
| AI/ML Application | Specific Goal for this compound | Potential Impact |
| Retrosynthesis Prediction | Identify novel and efficient synthetic routes from commercially available starting materials. rsc.orgsmolecule.com | Reduced development time and cost for synthesis. |
| Reaction Outcome Prediction | Optimize reaction conditions (catalyst, solvent, temperature) for key synthetic steps. bldpharm.com | Increased yields, reduced byproducts, and improved process efficiency. |
| Automated Synthesis | Integrate AI-designed routes with robotic platforms for hands-off synthesis. researchgate.net | Accelerated discovery and production of derivatives for screening. |
Expanding Applications in Materials Science and Supramolecular Chemistry
While the primary focus of azetidine-containing compounds has been in medicinal chemistry, the unique structural features of this compound suggest potential applications in materials science and supramolecular chemistry. nih.gov
The presence of both a hydrogen bond acceptor (the nitrogen atom of the azetidine ring) and a halogen bond donor (the bromine atom) makes this compound an interesting building block for the construction of supramolecular assemblies. The formation of well-defined one-, two-, or three-dimensional networks through non-covalent interactions could lead to the development of novel crystalline materials with interesting properties, such as guest inclusion or stimuli-responsive behavior.
In the realm of materials science, the bromophenyl moiety can be exploited for the synthesis of novel polymers. For example, polymerization of this compound derivatives via cross-coupling reactions could lead to the formation of conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The azetidine ring, in this context, could serve to tune the solubility and morphology of the resulting polymers.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with enhanced catalytic activity or selective gas sorption properties. The nitrogen atom of the azetidine could coordinate to metal centers, while the bromophenyl group could be further functionalized to introduce additional functionalities within the pores of the MOF.
| Application Area | Potential Role of this compound | Key Research Focus |
| Supramolecular Chemistry | Building block for self-assembled structures via hydrogen and halogen bonding. | Investigation of co-crystallization with other molecules to form novel supramolecular architectures. |
| Polymer Chemistry | Monomer for the synthesis of functional polymers via cross-coupling reactions. | Exploration of polymerization conditions and characterization of the resulting polymers' properties. |
| Metal-Organic Frameworks (MOFs) | Organic linker to create MOFs with tailored properties. | Synthesis and characterization of MOFs incorporating the azetidine moiety and investigation of their catalytic or sorption performance. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 1-[(3-bromophenyl)methyl]azetidine, and what key intermediates are involved?
- The synthesis typically involves coupling benzylamine derivatives with azetidine-containing synthons. For instance, intermediates like S3 are formed by condensing precursors (e.g., S1 ) with (1R)-1-(3-bromophenyl)ethanamine, followed by Suzuki–Miyaura cross-coupling using catalysts like XPhos Pd G2 . Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are critical for amide bond formation during coupling steps. Deprotection of intermediates (e.g., Boc removal with HCl) yields the final compound .
Q. How is the compound characterized using spectroscopic and computational methods?
- 1H-NMR is central to confirming substituent positions and purity, as demonstrated in halogen-substituted analogs (e.g., 3-bromophenylprop-2-en-1-one derivatives) . InChI and molecular structure databases provide additional validation of stereochemistry and electronic configurations . Computational tools like density functional theory (DFT) can model steric effects of substituents on nitrogen inversion dynamics .
Q. What are the primary applications of this compound in experimental pharmacology?
- While direct pharmacological data are limited, structurally related bromophenyl compounds are tested for cytotoxicity and antiviral activity. For example, analogs have been incorporated into SARS-CoV-2 PLpro inhibitors, highlighting their potential in antiviral drug discovery . Experimental design should include dose-response assays and comparative studies with halogen-substituted variants (e.g., chloro vs. bromo) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromophenyl substituent influence nitrogen inversion dynamics in N-arylazetidine derivatives?
- Photoelectron spectroscopy reveals that substituents like bromine alter the nN ionization potential (IP) due to electron-withdrawing effects. Ortho-substituents (e.g., methyl groups) induce steric hindrance, forcing rotation of the azetidine ring to minimize strain, which paradoxically elevates IP despite hyperconjugation . Comparative studies with 3-chlorophenyl analogs can isolate electronic vs. steric contributions .
Q. What methodological approaches are used to investigate the coordination chemistry of this compound with transition metals?
- Spectrophotometric titration with Fe(III) in the presence of co-ligands (e.g., 4-aminoantipyrine) quantifies complex stability. UV-Vis absorption shifts at specific wavelengths (e.g., λ = 450–600 nm) indicate ligand-to-metal charge transfer (LMCT), with stability constants calculated via Job’s method . X-ray crystallography or EPR spectroscopy may further resolve coordination geometry.
Q. How can researchers resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Kinetic analysis under controlled conditions (e.g., varying pH, temperature) isolates reaction mechanisms (e.g., SN1 vs. SN2 pathways). Computational modeling (DFT) evaluates electronic effects (e.g., Hammett σ constants for Br vs. Cl) on transition states . Discrepancies in Suzuki–Miyaura coupling yields may arise from differences in boronic acid reactivity, necessitating optimization of catalyst systems (e.g., Pd(OAc)₂ vs. XPhos Pd G2) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
- Chiral auxiliaries (e.g., (1R)-1-(3-bromophenyl)ethanamine) or asymmetric catalysis (e.g., chiral Pd complexes) can enforce stereocontrol during coupling steps . Chromatographic resolution (e.g., chiral HPLC) or diastereomeric salt formation with tartaric acid derivatives ensures enantiopurity, critical for structure-activity relationship (SAR) studies .
Methodological Notes
- Data Contradictions : Discrepancies in synthetic yields or reactivity often stem from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic reproducibility studies are essential .
- Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) and X-ray diffraction to resolve ambiguous structural features .
- Ethical Considerations : Halogenated compounds require rigorous toxicity profiling before biological testing, adhering to OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
